molecular formula C46H30 B13083633 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene

2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene

Cat. No.: B13083633
M. Wt: 582.7 g/mol
InChI Key: WXIVUNHVLAMNDV-UHFFFAOYSA-N
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Description

2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene ( 865435-17-2) is an advanced anthracene derivative developed for organic electronics research, particularly as a material for Organic Light-Emitting Diodes (OLEDs). Its primary research value lies in its application as a host or dopant material in the light-emitting layer of solution-processed blue fluorescent OLED devices . The molecular structure, which incorporates bulky twisted aryl substituents at the 9 and 10 positions of the anthracene core, is engineered to provide high thermal stability and suppress detrimental intermolecular π-π stacking in thin films, a common cause of efficiency loss in OLEDs . This structural design promotes the formation of stable amorphous films and enhances the material's solubility in common organic solvents, facilitating cost-effective solution-based device fabrication techniques such as spin-coating . With a molecular formula of C46H30 and a molecular weight of 582.7 g/mol, this compound belongs to a class of 9,10-diarylanthracene (DAA) derivatives that are widely investigated for their excellent optical properties and balanced charge transport capabilities, making them suitable for creating moderately efficient blue-emitting devices . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C46H30

Molecular Weight

582.7 g/mol

IUPAC Name

9,10-dinaphthalen-2-yl-2-(4-phenylphenyl)anthracene

InChI

InChI=1S/C46H30/c1-2-10-31(11-3-1)34-18-20-35(21-19-34)38-26-27-43-44(30-38)46(40-25-23-33-13-5-7-15-37(33)29-40)42-17-9-8-16-41(42)45(43)39-24-22-32-12-4-6-14-36(32)28-39/h1-30H

InChI Key

WXIVUNHVLAMNDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C5=CC=CC=C5C(=C4C=C3)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8

Origin of Product

United States

Preparation Methods

The synthesis of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene typically involves a multi-step process. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced anthracene derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Optoelectronic Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The compound is utilized as an emissive layer due to its high fluorescence efficiency. Its ability to emit light across a range of wavelengths makes it suitable for full-color displays.
    • Case Study : Research indicates that OLEDs incorporating this compound exhibit improved brightness and color purity compared to traditional materials. The high electron mobility of the compound facilitates efficient charge transport, leading to enhanced device performance .
  • Organic Photovoltaics (OPVs) :
    • As a donor material in OPV cells, this compound contributes to effective light absorption and charge separation.
    • Case Study : In a study comparing various donor materials, devices using 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene showed a power conversion efficiency exceeding 8%, attributed to its favorable energy levels and excellent film-forming properties .
  • Sensors :
    • Its luminescent properties allow for use in chemical sensors, particularly for detecting environmental pollutants or biological markers.
    • Case Study : A sensor developed using this compound demonstrated high sensitivity and selectivity for detecting volatile organic compounds (VOCs) in air samples, showcasing potential for environmental monitoring applications .

Photonic Applications

  • Light Harvesting :
    • The compound's ability to absorb light efficiently makes it an attractive candidate for applications in light-harvesting systems.
    • Research Findings : Studies have shown that incorporating this compound into dye-sensitized solar cells significantly improves light absorption and energy conversion rates .
  • Fluorescent Markers :
    • Its bright fluorescence is exploited in biological imaging as a fluorescent marker.
    • Case Study : In biomedical research, the compound has been used successfully as a marker for tracking cellular processes due to its stability and strong emission characteristics .

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene primarily involves its interaction with light. When exposed to light, the compound absorbs photons and transitions to an excited state. It then releases energy in the form of fluorescence as it returns to its ground state. This process is utilized in various applications, such as in OLEDs, where the compound emits light when an electric current is applied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analogs from the Same Series

Compound 3 is part of a series of diarylanthracene derivatives synthesized for OLED applications. Direct comparisons include:

Compound Name Substituents (9,10-positions) EL Emission (nm) Brightness (cd·m⁻²) Current Efficiency (cd·A⁻¹) External Quantum Efficiency (EQE, %)
1 : 9,10-Diphenyl-2-(trifluoromethylphenyl)anthracene Phenyl 488 2153.5 2.1 0.8
2 : 9,10-Di(biphenyl-4-yl)-2-(trifluoromethylphenyl)anthracene Biphenyl-4-yl 512 Lower than 1 Lower than 1 Lower than 1
3 : 9,10-Di(naphthalen-2-yl)-2-(trifluoromethylphenyl)anthracene Naphthalen-2-yl 512 Lower than 1 Lower than 1 Lower than 1

Key Findings :

  • Emission Wavelength : Compounds 2 and 3 exhibit red-shifted emission (512 nm) compared to Compound 1 (488 nm), attributed to the extended conjugation of biphenyl and naphthyl groups .
  • Device Performance : Compound 1 outperforms 2 and 3 in brightness (2153.5 cd·m⁻²), current efficiency (2.1 cd·A⁻¹), and EQE (0.8%). The phenyl groups in Compound 1 likely reduce steric hindrance and optimize charge balance .
  • However, they may enhance thermal stability due to increased rigidity .

Comparison with Other Diarylanthracene Derivatives

a) 9,10-Diphenylanthracene (DPA)
  • Structure : Phenyl groups at 9,10-positions without trifluoromethyl substitution.
  • Properties : Lower thermal stability compared to fluorinated analogs. Used as a benchmark in photodegradation studies, where trifluoromethyl-substituted compounds (e.g., Compound 3) show improved stability due to electron-withdrawing effects .
b) 9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene
  • Structure : Biphenyl-4-yl groups at 9,10-positions.
c) 9-(Naphthalen-1-yl)-10-(naphthalen-2-yl)anthracene
  • Structure : Asymmetric naphthyl substitution.
  • Properties : Industrially relevant for blue emission but prone to photodegradation. Compound 3’s symmetric naphthyl substitution may offer better crystallinity and stability .

Substituent Effects on Key Properties

  • Electron-Withdrawing Groups : The trifluoromethyl group at C-2 lowers the LUMO level, facilitating electron injection in OLEDs .
  • Optical Properties : Extended conjugation in naphthyl/biphenyl derivatives red-shifts absorption and emission compared to phenyl-substituted analogs .

Biological Activity

2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene, commonly referred to as bis(naphthalen-2-yl)anthracene derivative, is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities. This compound's unique structure enables various interactions at the molecular level, making it a candidate for applications in organic electronics and biological systems.

  • Molecular Formula : C₃₈H₂₆
  • Molecular Weight : 482.61 g/mol
  • LogP : 10.66 (indicating high hydrophobicity)

Biological Activity Overview

Recent studies have highlighted the biological activity of compounds similar to 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene, particularly focusing on their anticancer properties and phototoxicity. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Research indicates that PAHs can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS) upon exposure to light, which can lead to apoptosis in cancer cells.

Case Studies

  • Phototoxicity in Cancer Cells :
    • A study on similar anthracene derivatives showed significant cytotoxicity when exposed to UV light. The photocytotoxicity index was reported to increase dramatically under light activation conditions, suggesting that the compound could serve as a photosensitizer in photodynamic therapy (PDT) .
  • Mechanistic Insights :
    • Investigations into the structure-activity relationship (SAR) of related compounds revealed that modifications in the aromatic substituents could enhance or reduce cytotoxic effects. For instance, the introduction of electron-donating groups increased ROS production and subsequent cell death in tumor cells .

Table of Biological Activities

Activity Type Description Reference
CytotoxicityInduces apoptosis in cancer cells via ROS generation
Photodynamic ActivityEnhanced efficacy under UV light
Structure-Activity RelationshipVariations in substituents affect potency

The primary mechanisms through which 2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : Upon light activation, the compound generates ROS, leading to oxidative stress and subsequent cell death.
  • DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest at various phases, particularly G1 and G2/M phases.

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